Khasianina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

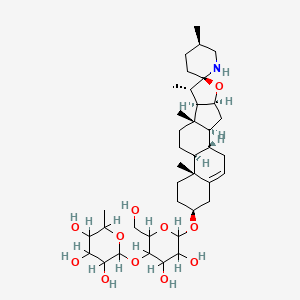

Khasianine is a bioactive compound that has been recently identified from Solanum nigrum L. (SNL), a traditional Chinese herb . It has been clinically applied for treating psoriasis in China .

Synthesis Analysis

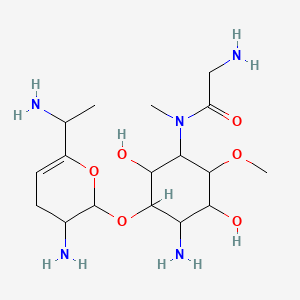

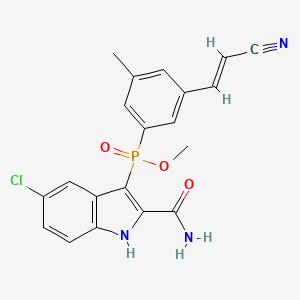

Khasianine was purified from Solanum incanum fruits by silica gel column chromatography and analyzed by LC-MS and NMR spectroscopy .Molecular Structure Analysis

The molecular structure of Khasianine was analyzed by LC-MS and NMR spectroscopy .Chemical Reactions Analysis

Khasianine has shown to have an effect on sugar-sensitive proteins. It downregulated lactose-sensitive LSBPs the most (126%) and glucose-sensitive LSBPs the least (85%). Rhamnose-sensitive LSBPs overlapped significantly with lactose-sensitive LSBPs and were the most upregulated in data from patients (23%) and a pancreatic cancer rat model (11.5%) .Physical And Chemical Properties Analysis

Khasianine has the molecular formula C39H63NO11 . More detailed physical and chemical properties can be found on databases like PubChem .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La Khasianina se ha identificado en los extractos de tallo y fruto de Solanum khasianum, una hierba medicinal. La investigación indica que estos extractos, que contienen this compound, exhiben propiedades antibacterianas significativas. La efectividad de la this compound contra diversas cepas bacterianas se ha demostrado mediante métodos como la difusión en pozo de agar, lo que sugiere su potencial como agente terapéutico en el tratamiento de infecciones bacterianas .

Farmacocinética

Las propiedades farmacocinéticas de la this compound se han estudiado utilizando técnicas avanzadas como UPLC-MS/MS. Estos estudios son cruciales para comprender la absorción, distribución, metabolismo y excreción (ADME) de la this compound. Esta investigación proporciona información sobre las dosis y los métodos de administración de la this compound cuando se utiliza como compuesto medicinal .

Aplicaciones Antiinflamatorias

La this compound ha mostrado promesa en el tratamiento de afecciones inflamatorias como la psoriasis. Parece reducir la infiltración de células T helper CD4+ y macrófagos en las lesiones psoriásicas. Además, se ha observado que la this compound reduce los niveles de TNF-α y suprime la activación de NF-κB p65, que son factores clave en la respuesta inflamatoria .

Mecanismo De Acción

Target of Action

Khasianine, a steroidal glycoalkaloid isolated from Solanum nigrum L., primarily targets the TNF-α/NF-κB axis . This axis plays a crucial role in the regulation of immune responses and inflammation .

Mode of Action

Khasianine interacts with its targets by suppressing the nuclear location of NF-κB p65 , IL-17 , and IL-33 in TNF-α treated HaCaT cells . This interaction results in changes in the expression of these targets, leading to a reduction in inflammation .

Biochemical Pathways

Khasianine affects the TNF-α/NF-κB signaling pathway . This pathway is involved in the regulation of immune responses and inflammation. Khasianine’s action on this pathway results in the suppression of NF-κB p65 activation and the expression of IL-17A and IL-33 . These changes can lead to downstream effects such as reduced inflammation .

Pharmacokinetics

The pharmacokinetics of Khasianine is yet to be fully understood. A study has developed a sensitive, rapid, and selective uplc-ms/ms method for determining khasianine in mouse blood, revealing a poor oral absorption of 078% . This suggests that Khasianine may have low bioavailability when administered orally .

Result of Action

The action of Khasianine results in a reduction of inflammation. Specifically, it has been found to reduce the infiltration of CD4+ T helper cells (Th cells) and macrophages in mice psoriatic lesions . It also reduces TNF-α levels in lesions and suppresses NF-κB p65 activation as well as the expression of IL-17A and IL-33 in mice epidermal keratinocytes .

Análisis Bioquímico

Biochemical Properties

Khasianine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

Khasianine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Khasianine has been shown to rapidly alleviate psoriasis-like skin inflammation in mice .

Molecular Mechanism

Khasianine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the transcriptional activation of NF-κB p65, preventing NF-κB nuclear translocation .

Temporal Effects in Laboratory Settings

Over time, the effects of Khasianine in laboratory settings have been observed to change. Information on the product’s stability, degradation, and any long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Khasianine vary with different dosages in animal models. Studies have shown that Khasianine has a poor oral absorption, with an absolute availability of 0.78% .

Metabolic Pathways

Khasianine is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Khasianine and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

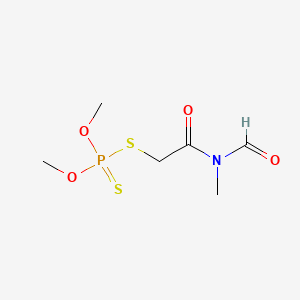

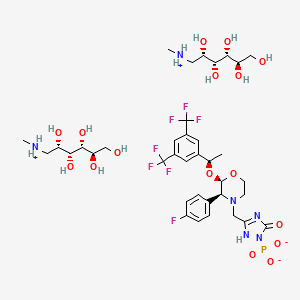

| { "Design of the Synthesis Pathway": "The synthesis of Khasianine can be achieved through a multi-step process involving the conversion of several starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl cyanoacetate", "ammonium acetate", "ethyl acetoacetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with ethyl cyanoacetate using ammonium acetate as a catalyst to form 2-(2,4-dimethoxyphenyl)-2-cyanoacetic acid ethyl ester", "Step 2: Decarboxylation of 2-(2,4-dimethoxyphenyl)-2-cyanoacetic acid ethyl ester using sodium hydroxide to form 2-(2,4-dimethoxyphenyl)-3-methylbutyric acid ethyl ester", "Step 3: Alkylation of 2-(2,4-dimethoxyphenyl)-3-methylbutyric acid ethyl ester with methyl iodide using potassium carbonate as a base to form ethyl 2-(2,4-dimethoxyphenyl)-3-methylbutyrate", "Step 4: Hydrolysis of ethyl 2-(2,4-dimethoxyphenyl)-3-methylbutyrate using hydrochloric acid to form 2-(2,4-dimethoxyphenyl)-3-methylbutyric acid", "Step 5: Decarboxylation of 2-(2,4-dimethoxyphenyl)-3-methylbutyric acid using sodium hydroxide to form 2-(2,4-dimethoxyphenyl)propanal", "Step 6: Condensation of 2-(2,4-dimethoxyphenyl)propanal with ethyl acetoacetate using piperidine as a catalyst to form 2-(2,4-dimethoxyphenyl)-3-ethyl-4-oxobutanoic acid ethyl ester", "Step 7: Hydrolysis of 2-(2,4-dimethoxyphenyl)-3-ethyl-4-oxobutanoic acid ethyl ester using hydrochloric acid to form 2-(2,4-dimethoxyphenyl)-3-ethyl-4-oxobutanoic acid", "Step 8: Decarboxylation of 2-(2,4-dimethoxyphenyl)-3-ethyl-4-oxobutanoic acid using sodium hydroxide to form Khasianine" ] } | |

Número CAS |

32449-98-2 |

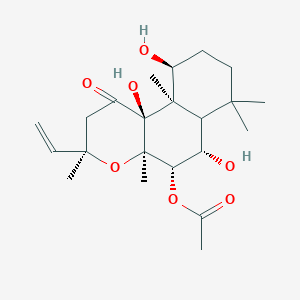

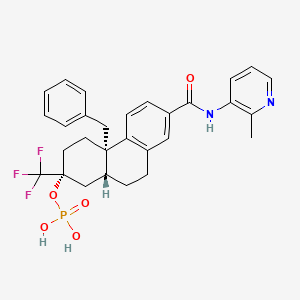

Fórmula molecular |

C39H63NO11 |

Peso molecular |

721.9 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39?/m1/s1 |

Clave InChI |

KRQDMAXNTWLTDZ-FXQMNGNYSA-N |

SMILES isomérico |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)C)C)C)NC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

khasianine L-rhamnopyranosyl-14-D-glucopyranose solasodine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.